molecular formula C9H18N4 B1383361 4-Azido-1-tert-butylpiperidine CAS No. 1258956-25-0

4-Azido-1-tert-butylpiperidine

Cat. No. B1383361
CAS RN: 1258956-25-0
M. Wt: 182.27 g/mol
InChI Key: UVLMTUKDSKFWHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Azido-1-tert-butylpiperidine (4-ATBP) is an organic compound that has been used in various scientific and industrial applications. It is a versatile reagent that can be used in organic synthesis and for the preparation of intermediates. 4-ATBP has been widely studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Scientific Research Applications

1. Solar Energy and Photovoltaics

The research by Boschloo et al. (2006) and Yang et al. (2018) explored the use of 4-tert-butylpyridine derivatives in dye-sensitized TiO2 solar cells. They found that adding these compounds to redox electrolytes significantly enhances the performance of solar cells, primarily by increasing the open-circuit potential and electron lifetime. This improvement is attributed to a shift in the TiO2 band edge and a decrease in electron recombination (Boschloo, Häggman, & Hagfeldt, 2006), (Yang et al., 2018).

2. Chemical Synthesis and Reactions

Stamos et al. (1997) demonstrated the beneficial effects of 4-tert-Butylpyridine in Ni(II)/Cr(II)-mediated coupling reactions. It facilitates homogeneous reactions and inhibits unwanted homo-coupling, improving reproducibility (Stamos, Sheng, Chen, & Kishi, 1997). Additionally, Badorrey et al. (2009) developed methods to create orthogonally protected chiral 2-substituted 4-aminopiperidines, using a derivative of 4-tert-butylpiperidine for the selective synthesis of optically active aminopiperidines (Badorrey, Portaña, Díaz-de-Villegas, & Gálvez, 2009).

properties

IUPAC Name

4-azido-1-tert-butylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N4/c1-9(2,3)13-6-4-8(5-7-13)11-12-10/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVLMTUKDSKFWHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CCC(CC1)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Azido-1-tert-butylpiperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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